11-Octadecenal
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Overview
Description
11-Octadecenal, also known as (Z)-11-octadecenal or (Z)-11-octadecen-1-al, is a type of unsaturated fatty aldehyde. It is commonly found in plants and animals, and is known to play a role in various biological processes. In recent years, 11-octadecenal has gained attention for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Scientific Research Applications
Bioconversion in Humans
- A study by (Turpeinen et al., 2002) explored the conversion of vaccenic acid (11-trans octadecenoic acid; VA) to rumenic acid (RA), an isomer of conjugated linoleic acid, in humans. This conversion is significant for determining RA status in the body, highlighting the importance of dietary intakes of VA.
Linoleic Acid Derivatives and Pain/Itch
- Research by (Ramsden et al., 2017) identified linoleic acid derivatives, including compounds related to 11-Octadecenal, that may cause itchiness and headache pain. This finding points to potential targets for reducing pain and itch.
Novel Chemical Derivatives
- A study by (Lie Ken Jie et al., 2003) focused on the creation of novel chemical derivatives from epoxidized methyl santalbate, including compounds similar to 11-Octadecenal. These derivatives have potential applications in various chemical processes.
Biosynthesis of Conjugated Linoleic Acid
- (Adlof et al., 2000) examined the biosynthesis of conjugated linoleic acid (CLA) from deuterated fatty acids in humans. Their findings provide insights into the metabolic pathways involved in the formation of CLA and related compounds.
Oxylipin Formation
- Research by (Medvedeva et al., 2007) and (Oliw et al., 2011) explored the cyclization and oxidation of allene oxides, including those related to 11-Octadecenal, shedding light on the formation of oxylipins in plants.
Pharmaceutical Applications
- A study by (Jie & Lam, 2004) discussed the reaction of mono-epoxidized conjugated linoleic acid ester with boron trifluoride etherate, leading to the formation of potentially pharmacologically relevant compounds.
Food Chemistry and Degradation
- Investigations by (Zamora et al., 2005) and (Zamora et al., 2005) into the Strecker-type degradation of amino acids by fatty esters related to 11-Octadecenal provide valuable insights into the interactions between lipids and amino acids in food chemistry.
Agricultural Applications
- The study by (Cho et al., 2013) on the rice leaf folder moth demonstrates the potential of 11-Octadecenal derivatives as sex attractants in agricultural pest management.
properties
CAS RN |
56554-95-1 |
---|---|
Product Name |
11-Octadecenal |
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
(E)-octadec-11-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h7-8,18H,2-6,9-17H2,1H3/b8-7+ |
InChI Key |
YSSVMXHKWSNHLH-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCCC=O |
SMILES |
CCCCCCC=CCCCCCCCCCC=O |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC=O |
Purity |
96% |
synonyms |
Z11-18:Ald; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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